
BIRT 377
概要
説明
BIRT 377は、細胞間接着分子-1とリンパ球機能関連抗原-1間の相互作用に対する強力な阻害効果で知られる合成有機化合物です。 この相互作用は、いくつかの免疫学的プロセスを仲介する上で重要であり、this compoundは炎症や免疫応答の研究における貴重な化合物となっています .
作用機序
BIRT 377は、リンパ球機能関連抗原-1のIドメインに結合して、細胞間接着分子-1との相互作用を阻害することで、その効果を発揮します。 この阻害は、高親和性結合に必要なコンフォメーション変化をブロックし、それにより免疫細胞の接着と移動を減少させます . さらに、this compoundはインターロイキン-2の産生を阻害し、免疫応答をさらに調節します .
生化学分析
Biochemical Properties
BIRT 377 interacts with the LFA-1 (lymphocyte function-associated antigen-1), a transmembrane β2-adhesion receptor expressed on leukocytes . It acts as a potent negative allosteric modulator of LFA-1, with a Ki of 25.8 nM . This compound binds to the I-domain of LFA-1 , inhibiting its interaction with ICAM-1 (intercellular adhesion molecule-1) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reversibly inhibits LFA-1 mediated binding of SKW3 leukemia cells to ICAM-1 . This inhibition disrupts the LFA-1/ICAM-1 interaction, which mediates several critical steps in the immune response, including leukocyte extravasation, antigen presentation, and T-cell effector functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the induction of the mAb24 reporter epitope on LFA-1 on the surface of SKW3 cells treated with various agonists known to induce high-affinity LFA-1 . This implies that this compound exerts its inhibitory effects by preventing up-regulation of LFA-1 to its high-affinity conformation .
Dosage Effects in Animal Models
In animal models, this compound inhibits superantigen-induced production of interleukin-2 in mice in a dose-dependent fashion
Transport and Distribution
Given its interaction with LFA-1, it is likely to be distributed wherever LFA-1 is expressed, which includes all leukocytes .
Subcellular Localization
Given that it interacts with LFA-1, a transmembrane protein, it is likely to be found in the vicinity of the cell membrane where LFA-1 is located .
準備方法
BIRT 377の合成には、いくつかの重要なステップが含まれます。注目すべき方法の1つは、ブタ肝臓エステラーゼを用いたジメチル2-p-ブロモベンジル-2-メチルマロネートの非対称化、続いて3,5-ジクロロアニリンとの縮合です。 得られたカルボン酸を次いで鹸化とクルチウス転位にかけます . この方法は、化合物の効力にとって重要な、高いエナンチオマー過剰率を保証します。
化学反応の分析
BIRT 377は、以下のものを含む、さまざまな化学反応を受けます。
酸化と還元: これらの反応は、化合物の官能基を修飾し、その安定性と反応性を高めるために不可欠です。
置換反応: 一般的な試薬には、チオニルクロリドと塩化亜鉛があり、これらはオキサゾリジノン中間体の形成を促進します.
主要な生成物: これらの反応の主要な生成物は、this compoundのエナンチオマー的に純粋な形態であり、これはその生物学的活性にとって重要です.
科学研究への応用
This compoundは、科学研究で幅広い応用範囲を持っています。
科学的研究の応用
Case Studies
-
Neuropathic Pain Reversal : A study demonstrated that BIRT 377 effectively reversed allodynia in models of neuropathic pain. The compound was shown to influence both peripheral and central neuroimmune functions, particularly in female subjects exposed to prenatal alcohol .
- Findings : The treatment led to significant reductions in cytokines associated with pain pathways, suggesting a therapeutic role in managing neuropathic pain conditions.
- Sex-Specific Immune Responses : Research indicated that this compound modulates immune factor expression differently in males and females. This highlights its potential for tailored therapies based on sex-specific responses to neuropathy .
Efficacy in Animal Models
This compound has been tested extensively in animal models, showing promising results in reducing pain sensitivity and altering immune responses related to neuropathy. For instance:
- In a controlled experiment involving mice, systemic administration of this compound led to decreased expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, indicating its effectiveness in dampening inflammatory responses associated with nerve injury .
Total Synthesis
This compound has been synthesized using various methodologies:
類似化合物との比較
BIRT 377は、リンパ球機能関連抗原-1を阻害する際のその高い特異性と効力のためにユニークです。類似の化合物には次のものがあります。
LFA-1阻害剤: これらの化合物は、同様の作用機序を共有しますが、結合親和性と特異性は異なる場合があります.
細胞間接着分子-1阻害剤: これらの化合物は、同じ経路を標的とするが、異なる分子標的に作用します.
生物活性
BIRT 377 is a potent negative allosteric modulator of lymphocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropathic pain and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
This compound functions primarily by binding to the I-domain of LFA-1, which inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition disrupts the adhesion and migration of immune cells, particularly T cells and myeloid cells, into inflamed tissues. The compound has demonstrated a Kd value of 26 nM, indicating its high potency as an allosteric modulator .
Key Biological Effects
- Inhibition of Cytokine Production : this compound has been shown to inhibit superantigen-induced interleukin-2 (IL-2) production in lymphocytes both in vitro and in vivo. This effect is significant as IL-2 is a crucial cytokine for T cell proliferation and activation .
- Reversal of Neuropathic Pain : In animal models, particularly those with prenatal alcohol exposure (PAE), intravenous administration of this compound effectively reversed allodynia associated with chronic constriction injury (CCI) of the sciatic nerve. This reversal was accompanied by reduced levels of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNFα) .
- Modulation of Immune Responses : The compound promotes an anti-inflammatory phenotype in macrophages and T cells when administered in vitro, suggesting its potential role in reprogramming immune responses during chronic inflammation .
Case Studies
Several studies have illustrated the biological activity and therapeutic potential of this compound:
Case Study 1: Neuropathic Pain Reversal
A study investigated the effects of this compound on neuropathic pain induced by CCI in female rats with PAE. The results indicated that systemic treatment with this compound significantly reduced allodynia and altered the expression profiles of various cytokines and transcription factors associated with inflammation. Notably, there was an increase in FOXP3 expression, indicating enhanced regulatory T cell activity, while levels of pro-inflammatory cytokines like IL-17A were decreased .
Case Study 2: Cytokine Profile Alteration
Another study focused on the cytokine profiles in dorsal root ganglia (DRG) and spinal cord following treatment with this compound. Immunohistochemical analysis revealed a marked reduction in IL-1β levels and glial activation markers post-treatment. This suggests that this compound not only alleviates pain but also mitigates neuroinflammation associated with neuropathic conditions .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of IL-2 production | Reduced T cell activation | Blocks LFA-1 interaction with ICAM-1 |
Reversal of allodynia | Alleviation of neuropathic pain | Reduces pro-inflammatory cytokines |
Modulation of immune phenotype | Shift towards anti-inflammatory profile | Induces macrophage and T cell reprogramming |
特性
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJHZQMQRVZEE-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。